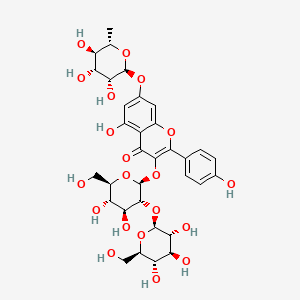
Kaempferol 3-sophoroside 7-rhamnoside
Descripción general
Descripción
Kaempferol 3-sophoroside 7-rhamnoside is an endogenous flavonol inhibitor of polar auxin transport in Arabidopsis shoots . It is isolated from Solanum tuberosum (potato) and acts as a potential biomarker .
Synthesis Analysis
Phenotypic and metabolic analyses of a series of mutants defective at various steps of flavonoid formation narrowed down the potentially active moiety to kaempferol 3-O-rhamnoside-7-O-rhamnoside .Molecular Structure Analysis
The molecular structure of this compound was elucidated by hydrolysis studies, ESI-MS (n), UV, and (1)H and (13)C NMR spectroscopy .Chemical Reactions Analysis
This compound is a natural product found in Lobularia maritima and Styphnolobium japonicum . It has been studied for its potential pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and anti-pathogenic properties .Physical And Chemical Properties Analysis
The molecular formula of this compound is C33H40O20 . More detailed physical and chemical properties can be found in the Safety Data Sheet .Aplicaciones Científicas De Investigación
Antitumor Activity
Kaempferol and its glycosides, including Kaempferol 3-sophoroside-7-rhamnoside, have been studied for their antitumor properties. Research indicates that Kaempferol can inhibit the proliferation of various cancer cell lines, including human hepatoma cells (HepG2), mouse colon cancer cells (CT26), and mouse melanoma cells (B16F1). It has been shown to affect key pathways involved in cancer progression, such as inhibiting AKT phosphorylation and inducing apoptosis through the activation of caspases .
Antioxidant Properties
As an antioxidant, Kaempferol 3-sophoroside-7-rhamnoside has the potential to scavenge free radicals, reducing oxidative stress. This property is beneficial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases, including cancer and neurodegenerative disorders .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory effects, particularly in inhibiting the production of nitric oxide (NO) and ROS in lipopolysaccharide (LPS)-induced macrophage cells. This suggests a role for Kaempferol 3-sophoroside-7-rhamnoside in the treatment of inflammatory diseases .
Antimicrobial Activity
Kaempferol and its derivatives exhibit antibacterial, antifungal, and antiprotozoal activities. These properties make it a candidate for the development of new antimicrobial agents, especially in the face of increasing resistance to existing drugs .
Enzymatic Preparation for Bioactive Compounds
The enzymatic hydrolysis of Kaempferol glycosides to produce Kaempferol is an environmentally friendly method to obtain biologically active compounds. This process uses enzymes like β-glucosidase and α-L-rhamnosidase to convert Kaempferol 3-sophoroside-7-rhamnoside into Kaempferol, which has higher bioactivity .
Potential Biomarker
Kaempferol 3-sophoroside-7-rhamnoside has been isolated from plants like Solanum tuberosum (potato) and is considered a potential biomarker. Biomarkers are important in the diagnosis and monitoring of diseases, as well as in the assessment of treatment efficacy .
Mecanismo De Acción
Target of Action
Kaempferol 3-sophoroside-7-rhamnoside is a natural product .
Mode of Action
It has been shown that kaempferol, a related compound, can alter many signaling pathways in cancer cells, resulting in cell growth inhibition and death in various tumor types .
Biochemical Pathways
Kaempferol 3-sophoroside-7-rhamnoside may affect multiple biochemical pathways. Kaempferol, a related compound, has been shown to control carcinogenic pathways in different malignancies
Result of Action
It has been suggested that kaempferol, a related compound, has anti-cancer properties and can inhibit cell growth in various types of tumors .
Action Environment
The action, efficacy, and stability of Kaempferol 3-sophoroside-7-rhamnoside may be influenced by various environmental factors. For example, the compound’s solubility could be affected by the pH of the environment
Safety and Hazards
When handling Kaempferol 3-sophoroside 7-rhamnoside, it is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Propiedades
IUPAC Name |
3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40O20/c1-10-19(38)23(42)26(45)31(47-10)48-13-6-14(37)18-15(7-13)49-28(11-2-4-12(36)5-3-11)29(22(18)41)52-33-30(25(44)21(40)17(9-35)51-33)53-32-27(46)24(43)20(39)16(8-34)50-32/h2-7,10,16-17,19-21,23-27,30-40,42-46H,8-9H2,1H3/t10-,16+,17+,19-,20+,21+,23+,24-,25-,26+,27+,30+,31-,32-,33-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYWDBDPXMHHGE-IAYTZLMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC=C(C=C6)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=CC=C(C=C6)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40O20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201269623 | |
| Record name | Kaempferol 3-O-sophoroside 7-O-rhamnoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201269623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
756.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
93098-79-4 | |
| Record name | Kaempferol 3-O-sophoroside 7-O-rhamnoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93098-79-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kaempferol 3-O-sophoroside 7-O-rhamnoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201269623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: How does Kaempferol 3-sophoroside 7-rhamnoside exert its protective effects against Doxorubicin-induced cardiotoxicity?
A: Research suggests that this compound, alongside other flavonoids from Hippophae rhamnoides Linn., protects H9c2 cardiomyoblasts from Doxorubicin-induced damage through multiple mechanisms []. These include:
Q2: What is the role of "JNK-Sab-ROS" pathway in Doxorubicin-induced cardiotoxicity, and how does this compound modulate this pathway?
A2: The "JNK-Sab-ROS" pathway plays a crucial role in regulating cell survival and death under stress conditions like those induced by Doxorubicin. Doxorubicin can trigger excessive ROS production, leading to JNK activation. This activation, in turn, can trigger apoptosis and mitochondrial dysfunction.
- Reducing ROS Levels: By lowering ROS levels, the compound could potentially dampen the initial trigger for JNK activation, thus protecting the cells [].
- Modulating Protein Expression: Increased expression of mitochondrial mitofusins (Mfn1, Mfn2) suggests an improvement in mitochondrial dynamics, potentially enhancing mitochondrial function and resilience against Doxorubicin-induced damage []. Additionally, the upregulation of the mitochondrial outer membrane protein Sab, possibly influenced by the compound, could play a role in mitochondrial dynamics and protection against apoptosis.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





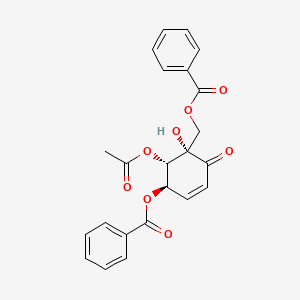

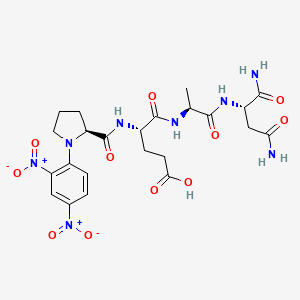

![5-methyl-5-[(3S,5R,7S,10S,13R,14R,15R,17S)-3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxolan-2-one](/img/structure/B591308.png)
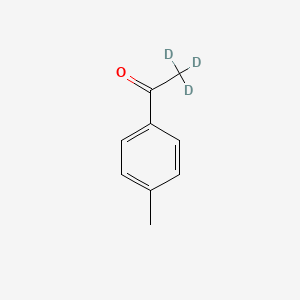

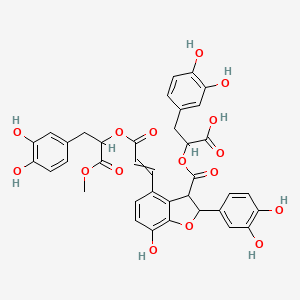
![2H,4H-4,8-Methano[1,3]dioxolo[4,5-c]azepine](/img/structure/B591318.png)